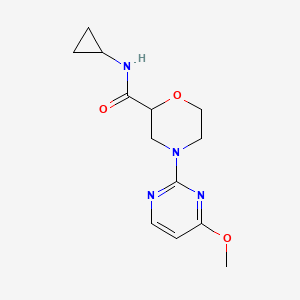![molecular formula C17H21N5OS B15114720 4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine](/img/structure/B15114720.png)
4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications. This compound is of significant interest in medicinal chemistry due to its potential as a pharmacological agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like iodine (I2) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking their activity . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with a different scaffold.
Uniqueness
4-(1-{Pyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C17H21N5OS |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C17H21N5OS/c23-17(21-6-8-24-9-7-21)13-2-1-5-22(11-13)16-14-3-4-18-10-15(14)19-12-20-16/h3-4,10,12-13H,1-2,5-9,11H2 |
InChI Key |
HJTPWAQRBNKDIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN=C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2-Tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1-(propan-2-yl)pyrrolidin-2-one](/img/structure/B15114645.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B15114650.png)
![N-methyl-N-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidin-3-yl)acetamide](/img/structure/B15114651.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B15114657.png)
![5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride](/img/structure/B15114660.png)
![3-[2-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B15114674.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B15114677.png)
![3-Fluoro-4-({methyl[1-(pyridin-2-yl)azetidin-3-yl]amino}methyl)benzonitrile](/img/structure/B15114691.png)


![5-Fluoro-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B15114715.png)
![2-[5-(Pyridin-4-yl)pyrimidin-2-yl]-2-azabicyclo[2.2.1]heptane](/img/structure/B15114727.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15114728.png)
![4-cyclopropyl-3-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114729.png)
